

# Unveiling the Molecular Landscape of trans-2-Hexenyl Butyrate: A Technical Guide

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## Compound of Interest

Compound Name: *trans-2-HEXENYL BUTYRATE*

Cat. No.: *B013394*

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This in-depth technical guide provides a comprehensive overview of the chemical properties and structure elucidation of **trans-2-Hexenyl Butyrate**, a key fragrance and flavor compound. This document details the physicochemical characteristics, experimental protocols for its synthesis and purification, and a thorough analysis of its spectroscopic data for structural confirmation.

## Chemical Properties at a Glance

**trans-2-Hexenyl Butyrate**, systematically known as (E)-hex-2-enyl butanoate, is a colorless liquid recognized for its potent fruity and green aroma. The quantitative physicochemical properties of this ester are summarized in the table below, offering a valuable resource for researchers in various fields.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O <sub>2</sub>
Molecular Weight	170.25 g/mol
Boiling Point	190 °C (at 760 mmHg)
Density	0.885 g/mL at 25 °C
Refractive Index	1.4325 at 20 °C
Solubility	Insoluble in water; soluble in alcohol.
Appearance	Clear, colorless liquid.
CAS Number	53398-83-7

## Synthesis and Purification: A Detailed Protocol

The synthesis of **trans-2-Hexenyl Butyrate** is typically achieved through the Fischer esterification of trans-2-hexenol with butyric acid, utilizing an acid catalyst. The following protocol outlines a representative procedure for its laboratory-scale synthesis and subsequent purification.

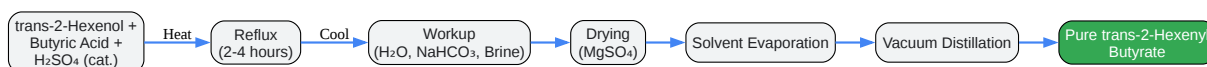
### Experimental Protocol: Fischer Esterification

Materials:

- trans-2-Hexenol
- Butyric acid
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate (5% aqueous solution)
- Anhydrous magnesium sulfate
- Organic solvent (e.g., diethyl ether or dichloromethane)

## Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of trans-2-hexenol and butyric acid.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
- **Reflux:** Heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is washed successively with water, 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted butyric acid, and finally with brine.
- **Drying and Solvent Removal:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude ester is purified by vacuum distillation to yield pure **trans-2-Hexenyl Butyrate**.



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**Figure 1:** Experimental workflow for the synthesis and purification of **trans-2-Hexenyl Butyrate**.

## Structure Elucidation: A Spectroscopic Approach

The molecular structure of **trans-2-Hexenyl Butyrate** is unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

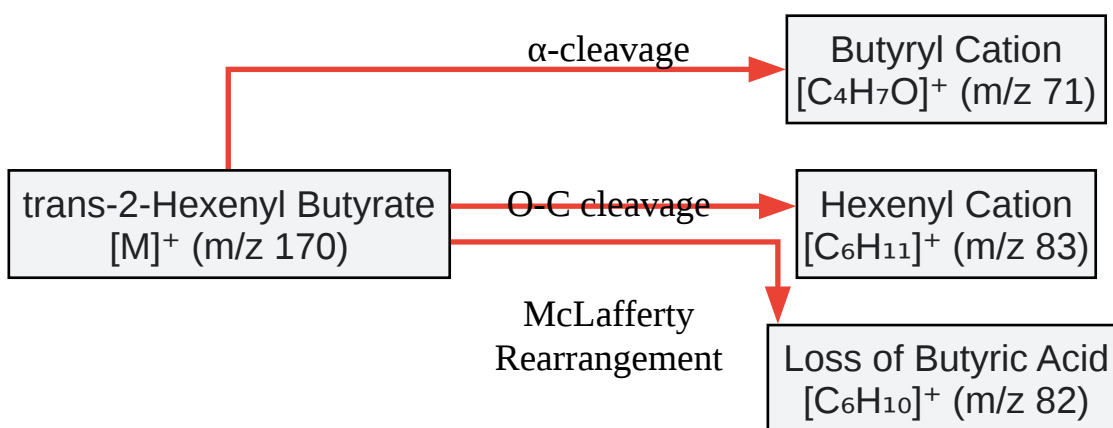
The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the hexenyl and butyrate moieties. The vinyl protons of the trans-double bond would appear as multiplets in the downfield region (around 5.5-5.8 ppm) with a large coupling constant ( $J \approx 15$  Hz), confirming the trans stereochemistry. The allylic protons adjacent to the ester oxygen would be observed at approximately 4.5 ppm. The remaining aliphatic protons of both the hexenyl and butyrate chains would appear in the upfield region (0.9-2.3 ppm).
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will exhibit distinct signals for each of the ten carbon atoms in the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing around 173 ppm. The carbons of the double bond will resonate in the olefinic region (around 123-135 ppm). The carbon attached to the ester oxygen will be found at approximately 65 ppm, while the remaining aliphatic carbons will have chemical shifts in the range of 13-36 ppm.

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **trans-2-Hexenyl Butyrate** results in a characteristic fragmentation pattern that aids in its identification.

- Molecular Ion: The mass spectrum will show a molecular ion peak  $[\text{M}]^+$  at  $m/z = 170$ , corresponding to the molecular weight of the compound.
- Key Fragments: Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. A prominent peak is often observed at  $m/z$  71, corresponding to the butyryl cation  $[\text{CH}_3(\text{CH}_2)_2\text{CO}]^+$ . Another significant fragment at  $m/z$  83 can be attributed to the hexenyl cation  $[\text{C}_6\text{H}_{11}]^+$ . The base peak in the mass spectrum is typically the butyryl cation at  $m/z$  71.[\[1\]](#)



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**Figure 2:** Proposed mass spectrometry fragmentation pathway of **trans-2-Hexenyl Butyrate**.

## Infrared (IR) Spectroscopy

The IR spectrum of **trans-2-Hexenyl Butyrate** displays characteristic absorption bands that confirm the presence of its functional groups.

- **C=O Stretch:** A strong, sharp absorption band around  $1740\text{ cm}^{-1}$  is indicative of the carbonyl (C=O) stretching vibration of the ester functional group.
- **C-O Stretch:** A strong band in the region of  $1250\text{-}1150\text{ cm}^{-1}$  corresponds to the C-O stretching of the ester linkage.
- **C=C Stretch:** A medium intensity band around  $1670\text{ cm}^{-1}$  is attributed to the C=C stretching of the trans-alkene.
- **=C-H Bend:** A distinct absorption peak near  $970\text{ cm}^{-1}$  is characteristic of the out-of-plane bending vibration of the C-H bonds on a trans-disubstituted double bond.
- **C-H Stretches:** Aliphatic C-H stretching vibrations are observed just below  $3000\text{ cm}^{-1}$ .

This comprehensive technical guide provides essential data and methodologies for professionals working with **trans-2-Hexenyl Butyrate**, facilitating its synthesis, characterization, and application in research and development.

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## References

- 1. trans-2-HEXENYL BUTYRATE | C<sub>10</sub>H<sub>18</sub>O<sub>2</sub> | CID 5352461 - PubChem [pubchem.ncbi.nlm.nih.gov]
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